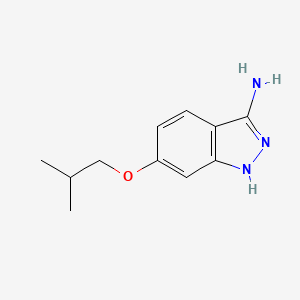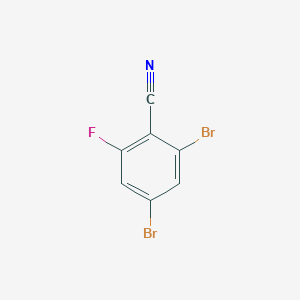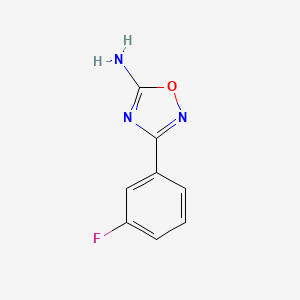
6-Isobutoxy-1H-indazol-3-amin
Übersicht
Beschreibung
6-Isobutoxy-1H-indazol-3-amine is a compound that falls under the category of indazole derivatives . Indazole compounds are an important part of many natural products and marketed drugs . They have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H- and 2H-indazoles involves strategies like transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Wissenschaftliche Forschungsanwendungen
HIV-1 Kapsidinhibition
6-Isobutoxy-1H-indazol-3-amin: ist ein Schlüsselzwischenprodukt bei der Synthese von Lenacapavir, einem potenten Kapsidinhibitor, der zur Behandlung von HIV-1-Infektionen eingesetzt wird. Die Fähigkeit der Verbindung, die Kapsidstruktur des Virus zu stören, macht sie für die Entwicklung antiretroviraler Therapien unschätzbar wert .
Behandlung der Alzheimer-Krankheit
Der Indazol-Rest, der Teil der this compound-Struktur ist, findet sich in Inhibitoren, die auf Glykogen-Synthase-Kinase 3β abzielen. Dieses Enzym ist an der Alzheimer-Krankheit beteiligt, und Inhibitoren können das Fortschreiten der Krankheit möglicherweise modifizieren .
Behandlung von Eisenmangel
Indazol-Verbindungen wurden als potenzielle Behandlungen für Eisenmangel entwickelt. Die strukturelle Ähnlichkeit lässt vermuten, dass this compound ein Vorläufer oder eine Modellverbindung für die Entwicklung von Medikamenten zur Behandlung dieses Zustands sein könnte .
Antitumoraktivität
Derivate von 1H-Indazol-3-amin haben sich als vielversprechend bei der Hemmung des Tumorwachstums erwiesen. Sie wurden gegen verschiedene Krebszelllinien getestet, darunter Lungen-, chronisch myeloische Leukämie-, Prostata- und Hepatomzellen, was das Potenzial von this compound in der Krebsforschung aufzeigt .
Induktion der Apoptose
Einige Indazol-Derivate sind dafür bekannt, die Apoptose in Krebszellen zu induzieren. Sie können die Zellzyklusregulation beeinflussen und den Zelltod fördern, was ein wünschenswerter Effekt bei der Krebsbehandlung ist. Das strukturelle Grundgerüst von this compound könnte genutzt werden, um neue Antikrebsmittel zu untersuchen .
Inhibition des p53/MDM2-Signalwegs
Der p53/MDM2-Signalweg ist entscheidend für die Regulation des Zellzyklus und der Apoptose. Indazol-Derivate wurden gefunden, die diesen Signalweg hemmen, was darauf hindeutet, dass this compound als Gerüst für die Entwicklung neuer Antikrebsmedikamente dienen könnte, die auf diesen Signalweg abzielen .
Wirkmechanismus
Target of Action
The primary target of the compound 6-Isobutoxy-1H-indazol-3-amine is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in the immune response . IDO1 is involved in the metabolism of tryptophan, an essential amino acid, into kynurenine. This metabolic pathway is a key regulator of immune response and is often exploited by cancer cells to evade immune surveillance .
Mode of Action
6-Isobutoxy-1H-indazol-3-amine interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition disrupts the normal metabolic pathway of tryptophan into kynurenine, thereby affecting the immune response. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .
Biochemical Pathways
The inhibition of IDO1 by 6-Isobutoxy-1H-indazol-3-amine affects the tryptophan-kynurenine pathway . This disruption can lead to a decrease in the production of kynurenine and its downstream metabolites, which have been associated with immunosuppression. Therefore, the inhibition of IDO1 can potentially enhance the immune response against cancer cells .
Result of Action
The molecular and cellular effects of 6-Isobutoxy-1H-indazol-3-amine’s action primarily involve the modulation of the immune response. By inhibiting IDO1, this compound can potentially enhance the immune system’s ability to recognize and destroy cancer cells . In vitro studies have shown that 6-Isobutoxy-1H-indazol-3-amine exhibits potent anti-proliferative activity against various human cancer cell lines .
Eigenschaften
IUPAC Name |
6-(2-methylpropoxy)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7(2)6-15-8-3-4-9-10(5-8)13-14-11(9)12/h3-5,7H,6H2,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUPXNGTRRZRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1445097.png)



![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)

![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)



![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)

